![molecular formula C18H15N3O4 B2477848 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide CAS No. 851094-69-4](/img/structure/B2477848.png)

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

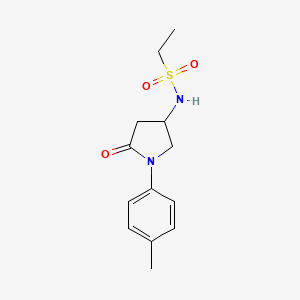

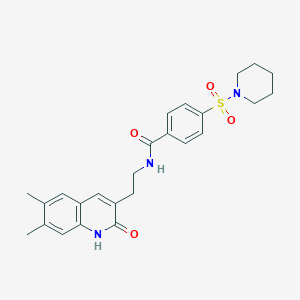

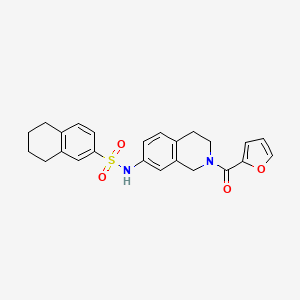

The compound is an organic molecule with several functional groups, including a 2,3-dihydrobenzo[b][1,4]dioxin ring, an oxadiazole ring, and an acetamide group attached to a phenyl ring . These functional groups could potentially give the compound interesting chemical properties.

Molecular Structure Analysis

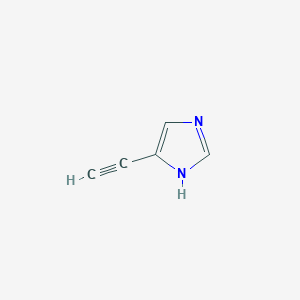

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The 2,3-dihydrobenzo[b][1,4]dioxin ring and the phenyl ring could potentially engage in π-π stacking interactions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the oxadiazole ring is known to participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure .Scientific Research Applications

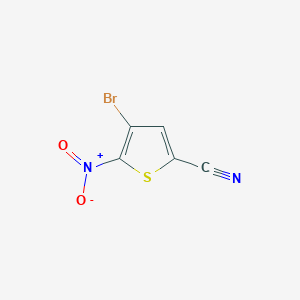

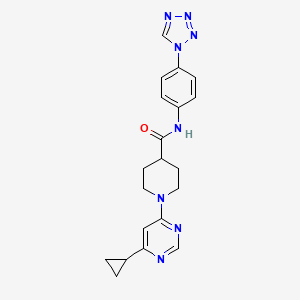

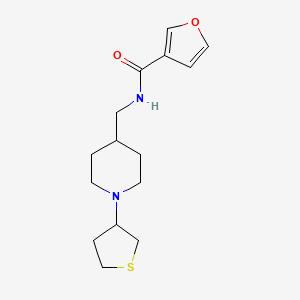

Heterocyclic Compounds in Pharmacological Research

Heterocyclic compounds, such as 1,3,4-oxadiazoles, have been extensively researched for their pharmacological potentials. For example, computational and pharmacological evaluations have identified 1,3,4-oxadiazole derivatives as promising candidates for toxicity assessment, tumor inhibition, and anti-inflammatory actions. These compounds have shown binding and moderate inhibitory effects in various assays, suggesting their utility in developing new pharmacological agents (Faheem, 2018).

Anti-Cancer Potential

Dihydrodioxin analogs, closely related to the core structure of the compound , have been synthesized and evaluated for their anti-cancer activities against a panel of human cancer cell lines. Some of these analogs exhibited potent anti-cancer activity, with GI50 values of <100 nM against almost all the cell lines tested. These findings indicate the potential of such compounds in cancer treatment, suggesting that N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide could have similar applications if studied directly (Madadi et al., 2016).

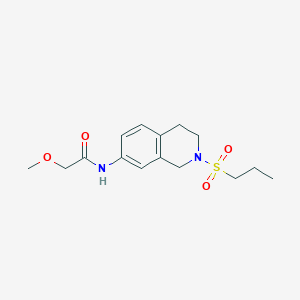

Enzyme Inhibition for Therapeutic Applications

The structural motifs found in the compound of interest are common in molecules investigated for enzyme inhibition, which is a critical aspect of drug development for diseases like Alzheimer's and diabetes. For example, sulfonamides bearing benzodioxane and acetamide moieties have been explored for their enzyme inhibitory activities against α-glucosidase and acetylcholinesterase, key enzymes in diabetes and neurodegenerative diseases, respectively. This research underscores the potential of utilizing such compounds in therapeutic applications (Abbasi et al., 2019).

Mechanism of Action

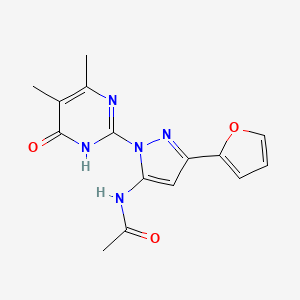

Target of Action

The primary targets of this compound are cholinesterase enzymes . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. Inhibition of these enzymes can lead to an increase in the concentration of acetylcholine, which can have various effects on the body.

Mode of Action

The compound interacts with its targets (cholinesterase enzymes) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increased concentration of this neurotransmitter. The increased acetylcholine can then enhance the transmission of signals in the nervous system.

Pharmacokinetics

Sulfonamides are typically absorbed from the gastrointestinal tract and metabolized in the liver. The inactive compounds are then excreted through bile or feces . These properties can impact the bioavailability of the compound, influencing its effectiveness.

Result of Action

The primary result of the compound’s action is the inhibition of cholinesterase enzymes, leading to an increase in the concentration of acetylcholine . This can enhance signal transmission in the nervous system. The compound has been studied for its potential therapeutic effects on Alzheimer’s disease , as well as its antibacterial properties .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4/c22-16(10-12-4-2-1-3-5-12)19-18-21-20-17(25-18)13-6-7-14-15(11-13)24-9-8-23-14/h1-7,11H,8-10H2,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASCLTJRERFDDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Ethoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2477767.png)

![Methyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate](/img/structure/B2477769.png)

![Ethyl 2-[3-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]benzimidazolo[1,2-c]quinazolin-6-yl]sulfanylacetate](/img/structure/B2477774.png)

![4,5-Dimethyl-6-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2477776.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-chloro-3-nitrophenyl)formamido]-3-methylbutanoate](/img/structure/B2477782.png)